2-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide
Description
2-Fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a fluorinated benzene ring and a cyclohexenyl-hydroxymethyl substituent. This compound combines the electron-withdrawing fluorine atom at the benzene ring’s ortho position with a hydroxy-functionalized cyclohexene moiety, which may confer unique physicochemical properties, such as enhanced solubility or stereochemical complexity.
Properties
IUPAC Name |
2-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3S/c14-11-6-2-3-7-12(11)19(17,18)15-10-13(16)8-4-1-5-9-13/h2-4,6-8,15-16H,1,5,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKFCACCOKGFGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNS(=O)(=O)C2=CC=CC=C2F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the sulfonation of fluorobenzene to introduce the sulfonamide group. This is followed by the addition of the hydroxycyclohexene moiety through a series of substitution and addition reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and consistency. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required quality standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the sulfonamide or hydroxy groups.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexenone derivatives, while reduction could produce cyclohexanol derivatives.
Scientific Research Applications
2-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The fluorine atom and sulfonamide group can form strong interactions with enzymes and receptors, potentially modulating their activity. The hydroxycyclohexene moiety may also contribute to the compound’s overall biological effects by interacting with cellular membranes and proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide can be compared to related sulfonamide derivatives, as outlined below:
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Diversity: The target compound’s hydroxycyclohexenyl group introduces a cyclic alcohol, which may enhance hydrogen-bonding capacity compared to the thiophene-oxane group in BG14526 or the biphenyl-tetrahydroisoquinolinyl systems in 8c/8d .
Molecular Weight and Complexity :
- The target compound (296.33 g/mol) is significantly smaller than 8c/8d (>690 g/mol), suggesting differences in bioavailability or synthetic accessibility.
- BG14526’s higher molecular weight (355.45 g/mol) stems from its thiophene-oxane substituent, which adds heterocyclic complexity .
Thermal Stability :
- Compound 8d’s high melting point (220–224.5°C) indicates strong intermolecular forces (e.g., halogen bonding) compared to the target compound’s unrecorded data .
Biological Relevance :
- While the target compound’s bioactivity is unspecified, analogs like 8c/8d are studied for biocontrol applications, and compound 13 () is a lead antimalarial agent .
Physicochemical Properties
- The hydroxyl group in the target compound may improve aqueous solubility relative to non-polar substituents (e.g., 8c’s biphenyl system).
- Steric effects from the cyclohexene ring could influence conformational flexibility compared to smaller substituents like the cyanophenylmethyl group in .
Biological Activity
2-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a fluorine atom, a sulfonamide group, and a cyclohexenyl moiety. These functional groups are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈FNO₂S |
| Molecular Weight | 295.37 g/mol |
| CAS Number | 2097933-14-5 |
| Solubility | Soluble in DMSO |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit various enzymes, including carbonic anhydrases, which play a role in physiological processes such as respiration and acid-base balance .
- Modulation of Receptor Activity : The compound may interact with specific receptors involved in signaling pathways, potentially affecting cellular responses such as apoptosis and proliferation .
- Calcium Channel Interaction : Preliminary studies suggest that derivatives of sulfonamides can influence calcium channel activity, which is crucial for muscle contraction and neurotransmitter release .
In Vitro Studies
In vitro experiments have demonstrated that the compound exhibits significant biological activity against various cell lines. For instance, it has been shown to induce apoptosis in cancer cell lines through the modulation of Bcl-2 family proteins .
In Vivo Studies
Recent studies conducted on animal models have indicated that this compound can effectively reduce tumor growth in xenograft models, suggesting its potential as an anticancer agent .
Case Studies
- Cardiovascular Effects : A study evaluated the impact of this compound on perfusion pressure and coronary resistance using isolated rat hearts. Results indicated that at low concentrations (0.001 nM), the compound significantly altered perfusion pressure, hinting at its cardiovascular effects .
- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of sulfonamide derivatives, showing that this compound exhibited potent antibacterial activity against Gram-positive bacteria.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
| Parameter | Value |
|---|---|
| Absorption | Rapidly absorbed |
| Distribution | Widely distributed in tissues |
| Metabolism | Primarily hepatic |
| Excretion | Renal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
